molecular formula C18H16FN3O4 B10833025 2-[5-[(4-Fluorophenyl)methoxy]-4-(2-hydroxyethyl)pyrazol-1-yl]pyridine-4-carboxylic acid

2-[5-[(4-Fluorophenyl)methoxy]-4-(2-hydroxyethyl)pyrazol-1-yl]pyridine-4-carboxylic acid

Cat. No.: B10833025
M. Wt: 357.3 g/mol
InChI Key: MAYCQAAYKTWJKJ-UHFFFAOYSA-N
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Description

BDBM50158755 is a chemical compound known for its role as a substrate in various biochemical assays. It has been studied for its potential inhibitory effects on specific enzymes, particularly lysine-specific demethylase 5A . This compound is of interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of BDBM50158755 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods for this compound would likely involve scaling up these laboratory procedures to produce larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

BDBM50158755 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of BDBM50158755 involves its interaction with lysine-specific demethylase 5A. This enzyme is involved in the removal of methyl groups from lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting this enzyme, BDBM50158755 can affect the expression of genes involved in various biological processes .

Comparison with Similar Compounds

BDBM50158755 can be compared with other compounds that inhibit lysine-specific demethylase 5A, such as:

    GSK-J1: A known inhibitor of lysine-specific demethylase 5A.

    OG-L002: Another inhibitor with a similar mechanism of action.

What sets BDBM50158755 apart is its specific structure and the unique interactions it has with the enzyme, which may result in different biological effects and potential therapeutic applications .

Properties

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-4-(2-hydroxyethyl)pyrazol-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C18H16FN3O4/c19-15-3-1-12(2-4-15)11-26-17-14(6-8-23)10-21-22(17)16-9-13(18(24)25)5-7-20-16/h1-5,7,9-10,23H,6,8,11H2,(H,24,25)

InChI Key

MAYCQAAYKTWJKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=NN2C3=NC=CC(=C3)C(=O)O)CCO)F

Origin of Product

United States

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